molecular formula C14H11F3N2O4 B2877552 4-hydroxy-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 2416235-20-4

4-hydroxy-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2877552
CAS No.: 2416235-20-4
M. Wt: 328.247
InChI Key: JMSZOVGTZGMSDP-UHFFFAOYSA-N
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Description

The compound “4-Hydroxy-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]isoindole-1,3-dione” is a heterocyclic compound . Its IUPAC name is 4-hydroxy-2-(2-oxo-6-(trifluoromethyl)piperidin-3-yl)isoindoline-1,3-dione . The molecular weight of this compound is 328.25 .


Synthesis Analysis

Based on the information available, the synthesis of similar compounds has been reported. For instance, a series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized through several step reactions of substitution, click reaction, and addition reaction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include substitution, click reaction, and addition reaction .


Physical and Chemical Properties Analysis

The compound is a powder and is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • This compound is part of a broader class of chemicals involved in the synthesis of novel azaimidoxy compounds, showing potential as chemotherapeutic agents due to their antimicrobial activities. The synthesis process often involves diazotization reactions coupled with suitable pH conditions to yield desired derivatives with established structures through IR, 1H NMR, and mass studies (Jain, Nagda, & Talesara, 2006).
  • Research into the synthesis of new polysubstituted isoindole-1,3-dione analogues involves reactions with m-CPBA and various catalytic and nucleophilic agents to produce derivatives with potential applications in material science and pharmacology. These processes are often characterized by X-ray diffraction analysis to confirm the structures of the synthesized compounds (Tan et al., 2014).

Pharmacological Potential

  • Certain derivatives of isoindole-1,3-dione show promising pharmacological activities. For instance, compounds have been synthesized and evaluated for their affinity to 5-HT1A and 5-HT2A receptors, indicating potential applications in neuropharmacology and as atypical antipsychotic drugs. These studies involve comprehensive structural analysis using techniques like nuclear magnetic resonance and X-ray crystallography (Kossakowski, Bielenica, Struga, & Kozioł, 2008).

Material Science and Sensing Applications

  • The synthesis of 4-hydroxyindole fused isocoumarin derivatives from this chemical class has been explored for their fluorescence properties, showing potential as "Turn-off" sensors for detecting ions like Cu(II) and Fe(III) in various environments. This property is particularly useful in the development of chemosensors and fluorescent markers for bioimaging and environmental monitoring (Pathak et al., 2015).

Mechanism of Action

While the exact mechanism of action for this specific compound is not available, it’s worth noting that similar compounds have been studied for their potential antioxidant properties .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

4-hydroxy-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O4/c15-14(16,17)9-5-4-7(11(21)18-9)19-12(22)6-2-1-3-8(20)10(6)13(19)23/h1-3,7,9,20H,4-5H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSZOVGTZGMSDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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